

10,12-Octadecadienoic Acid: A Key Signaling Molecule in Metabolic Regulation

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Compound of Interest		
Compound Name:	10,12-Octadecadienoic acid	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **10,12-Octadecadienoic acid**, a conjugated linoleic acid (CLA) isomer, has emerged as a significant signaling molecule with profound effects on various metabolic pathways. Predominantly known for its impact on lipid metabolism and adipogenesis, this fatty acid and its derivatives are gaining attention in the scientific community for their therapeutic potential in metabolic disorders. This technical guide provides a comprehensive overview of the core signaling pathways modulated by **10,12-octadecadienoic acid**, detailed experimental protocols for studying its effects, and a summary of quantitative data to facilitate further research and drug development.

Core Signaling Pathways

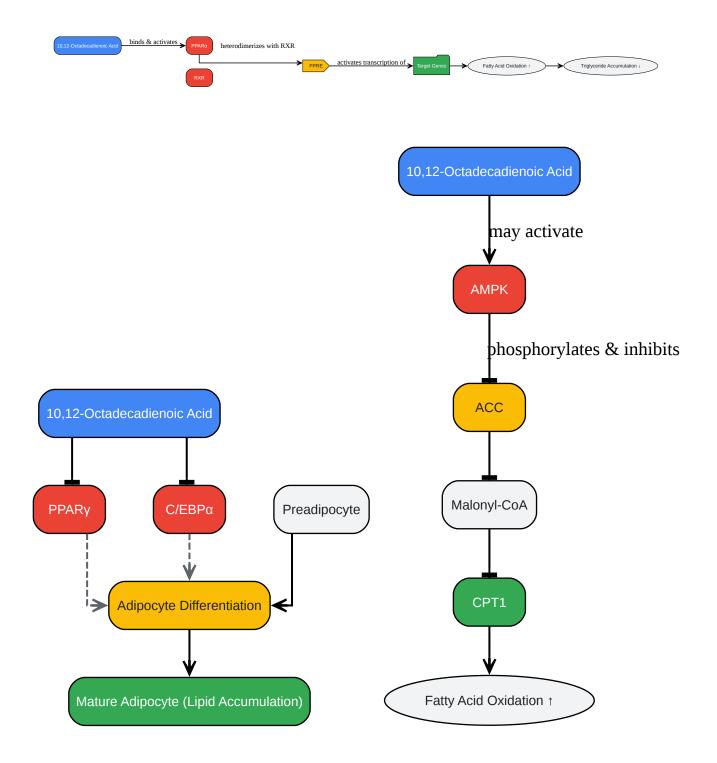
10,12-Octadecadienoic acid exerts its biological functions primarily through the modulation of key nuclear receptors and signaling cascades, including Peroxisome Proliferator-Activated Receptor Alpha (PPARα), inhibition of adipogenesis, activation of AMP-Activated Protein Kinase (AMPK), and modulation of the NF-κB inflammatory pathway.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

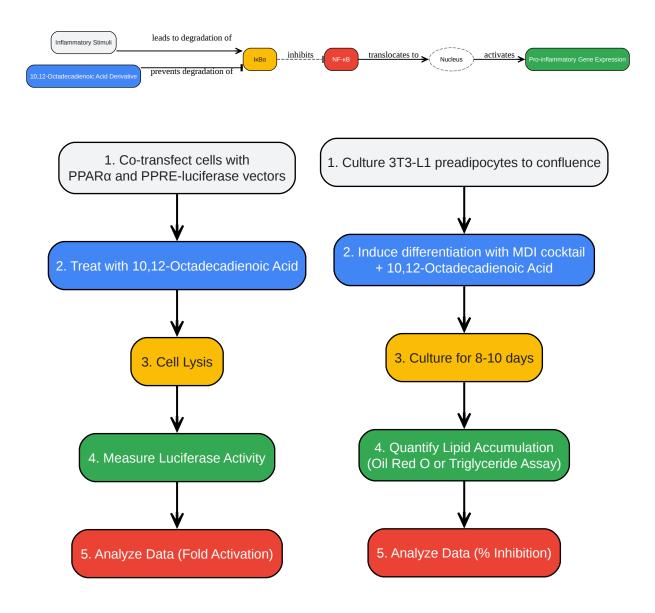
10,12-Octadecadienoic acid and its oxidized derivatives, such as 9-oxo-10(E),12(E)-octadecadienoic acid, are potent agonists of PPARα, a master regulator of lipid metabolism.[1] [2][3][4][5] Activation of PPARα in hepatocytes leads to the upregulation of genes involved in



fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACOX), thereby increasing the breakdown of fatty acids and reducing triglyceride accumulation.







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